molecular formula C11H15ClN4O B2522235 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 137885-46-2

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2522235
CAS No.: 137885-46-2
M. Wt: 254.72
InChI Key: LXVVGNKCZACLDX-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C₁₁H₁₅ClN₄O It is a heterocyclic compound that contains both pyrimidine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(pyrimidin-2-yl)piperazine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.

    3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with antibacterial activity.

    4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1: A compound with potential therapeutic applications.

Uniqueness

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVVGNKCZACLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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